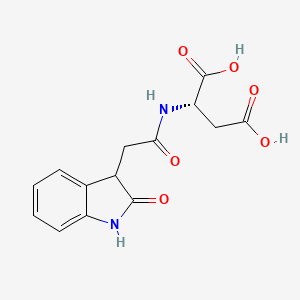
2-oxindole-3-acetyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxindole-3-acetyl)-L-aspartic acid is an N-acyl-L-aspartic acid in which the acyl group is specified as 2-oxindole-3-acetyl. It has a role as a Brassica napus metabolite. It is a member of oxindoles and a N-acyl-L-aspartic acid. It derives from a 2-oxindole-3-acetic acid.
Aplicaciones Científicas De Investigación
Role in Auxin Metabolism
OxIAA-Asp is primarily recognized as a catabolite of indole-3-acetic acid (IAA), the principal plant hormone involved in growth and development. Research has shown that oxIAA-Asp plays a crucial role in regulating auxin homeostasis and metabolic profiles in various plant species.
Case Study: Tobacco BY-2 Cells
In a study involving tobacco BY-2 cells, it was found that the concentration of oxIAA-Asp significantly decreased under auxin-starved conditions. This indicates that oxIAA-Asp is a major metabolite produced during normal auxin metabolism, demonstrating its importance in maintaining auxin levels within the plant cells .
Auxin Conjugation and Degradation
The conversion of IAA to oxIAA-Asp is facilitated by the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1), which catalyzes the oxidation of IAA amino acid conjugates. This process is vital for regulating auxin activity and preventing excessive growth signals.
Data Table: Enzymatic Pathways Involving OxIAA-Asp
| Enzyme | Substrate | Product | Function |
|---|---|---|---|
| DAO1 | IAA-Asp | oxIAA-Asp | Converts IAA amino acid conjugates to 2-oxindole derivatives |
| DAO1 | IAA | oxindole-3-acetic acid | Major pathway for IAA degradation |
This enzymatic activity highlights the significance of oxIAA-Asp not only as a metabolite but also as a regulatory molecule involved in auxin signaling pathways .
Implications for Plant Development
Research indicates that the presence of oxIAA-Asp can influence various developmental processes, such as root growth and response to environmental stimuli. The metabolic profiling of this compound provides insights into how plants adapt their growth strategies based on hormonal signals.
Case Study: Arabidopsis thaliana
In Arabidopsis thaliana, metabolic studies revealed that oxIAA-Asp is one of the predominant metabolites formed during auxin treatment. The synthesis and accumulation of this compound were shown to be tightly regulated, suggesting its critical role in modulating plant responses to external auxin applications .
Potential Applications in Agriculture
Understanding the role of oxIAA-Asp could lead to innovative agricultural practices aimed at enhancing crop yield and resilience. By manipulating auxin metabolism through targeted treatments or genetic modifications, it may be possible to optimize plant growth conditions.
Research Findings: Enhancing Crop Resilience
Studies have indicated that modifying levels of oxIAA-Asp can improve plant resilience against stressors such as drought or salinity. By enhancing the pathways that produce this metabolite, researchers aim to develop crops that can better withstand adverse environmental conditions .
Propiedades
Fórmula molecular |
C14H14N2O6 |
|---|---|
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H14N2O6/c17-11(15-10(14(21)22)6-12(18)19)5-8-7-3-1-2-4-9(7)16-13(8)20/h1-4,8,10H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t8?,10-/m0/s1 |
Clave InChI |
SDOOMIWSQMGJCL-HTLJXXAVSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CC(=O)O)C(=O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















